N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide
Description
Introduction and Contextual Background
Historical Development of Bifuran Scaffolds
Bifuran systems, characterized by two fused furan rings, have evolved from niche synthetic targets to strategically valuable motifs in materials science and medicinal chemistry. Early work focused on their synthesis via palladium-catalyzed coupling reactions, as demonstrated by the oxidative homocoupling of 2-(2-furyl)-1,3-dioxolane to yield bifurfural. This method, optimized for scalability, enabled access to bifuran dicarboxylic acids and esters, which were initially explored for polymer applications due to their rigid, π-conjugated backbones.
The structural uniqueness of bifurans lies in their planar geometry and extended π-electron systems. Density functional theory (DFT) studies reveal that the most stable conformation of 2,2′-bifuran features coplanar furan rings with torsional angles of 180°, facilitating strong intermolecular π-π interactions. These properties initially drove their use in high-performance polyesters and poly(Schiff base)s, where they improved thermal stability and mechanical strength.
In medicinal chemistry, bifuran scaffolds gained attention following reports of their bioisosteric potential. For example, replacing phenyl groups with bifurans in kinase inhibitors enhanced solubility while maintaining binding affinity. The compound N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide exemplifies this trend, combining a bifuran core with a chlorobenzamide group—a motif common in antimicrobial and anticancer agents.
Strategic Importance in Medicinal Chemistry
Bifuran derivatives offer three key advantages in drug design:
- Enhanced Rigidity : The fused furan system reduces conformational flexibility, potentially improving target selectivity. Molecular orbital calculations show delocalized electron density across the bifuran core, which may stabilize interactions with aromatic residues in binding pockets.
- Tunable Electronics : Substituents on the bifuran core modulate electronic properties. For instance, electron-withdrawing groups like the chlorobenzamide moiety in This compound can polarize the scaffold, enhancing hydrogen-bonding capacity.
- Metabolic Stability : Furan rings resist oxidative degradation compared to phenyl groups, as evidenced by studies on furan-containing prodrugs.
Recent work highlights bifuran’s role in addressing challenging targets:
- Protein-Protein Interactions (PPIs) : The planar structure of bifurans complements the shallow binding pockets of PPIs, as seen in inhibitors of MDM2-p53.
- Enzyme Modulation : Bifuran amides have shown preliminary activity against carbonic anhydrase IX, a cancer-associated enzyme.
Table 1: Comparative Properties of Bifuran and Benzene Derivatives
| Property | Bifuran Scaffold | Benzene Scaffold |
|---|---|---|
| π-Conjugation Length | Extended | Localized |
| Solubility (logP) | 1.8–2.5 | 2.5–3.2 |
| Metabolic Oxidation Rate | Low | Moderate |
Current Research Gaps and Novel Directions
Despite progress, critical gaps persist in the exploration of bifuran-based therapeutics:
- Synthetic Accessibility : Current routes to bifuran derivatives rely on palladium-catalyzed coupling, which suffers from moderate yields (39–60%) and costly catalysts. Developing photo- or electrocatalytic methods could improve efficiency.
- Biological Characterization : Only 21 bifuran derivatives have been systematically screened for bioactivity. High-throughput profiling against epigenetic targets (e.g., HDACs, BET proteins) is lacking.
- Structure-Activity Relationships (SAR) : The impact of substituent position on the bifuran core remains underexplored. For This compound , replacing the chloro group with trifluoromethyl or cyano moieties could modulate potency.
Emerging opportunities include:
- PROTAC Development : Bifuran’s rigidity makes it a candidate for linker domains in proteolysis-targeting chimeras.
- Antiviral Applications : Preliminary data suggest furan derivatives inhibit SARS-CoV-2 main protease, warranting evaluation of bifuran analogs.
Properties
IUPAC Name |
3-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-4-1-3-11(9-12)16(19)18-10-13-6-7-15(21-13)14-5-2-8-20-14/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNHKSOULIZRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with [2,2’-bifuran]-5-ylmethanol in the presence of coupling reagents. One common method involves the use of microwave-assisted conditions to facilitate the reaction. The reaction is carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The chlorobenzamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom
Major Products
The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide and N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide are complex organic compounds with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. These compounds have unique structural features, such as a bifuran moiety, that make them valuable in various applications.
Scientific Research Applications
- Chemistry Both N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide and N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide serve as building blocks in organic synthesis for creating more complex molecules.
- Biology Their unique structures make them candidates for studying biological interactions and potential therapeutic effects. N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide is investigated as a biochemical probe due to its structural features.
- Medicine These compounds may have potential as pharmaceutical intermediates or active ingredients in drug development. N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide is explored for potential therapeutic properties, especially in developing new drugs.
- Industry They can be used in developing new materials with specific properties, such as polymers or coatings. N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide is utilized in synthesizing advanced materials and polymers.
N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide
- Study on Bacterial Toxins Similar compounds were evaluated for their effect on Vibrio cholerae toxins, revealing that they could inhibit the activity of mono-ADP-ribosyltransferase toxins, which are critical for bacterial virulence. In vivo testing showed a dose-dependent inhibition of toxin activity when compounds were administered intraperitoneally in mice.
- Anticancer Activity Research has highlighted the potential of this compound in targeting cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells through the activation of caspase pathways and disrupt microtubule dynamics, leading to cell cycle arrest.
N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide
- Inhibition Studies Studies have explored the biological activity of this compound through interactions with biological targets. The interactions may modulate enzyme and receptor activities, leading to significant biological effects.
Chemical Structure and Synthesis
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorobenzamide group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
Key Findings:
- Polarizability: Bifuran-containing compounds like DPTM-5 and DPTM-6 exhibit high polarizability values (677.51 and 668.19 a.u., respectively), attributed to their conjugated π-systems. Although polarizability data for the title compound is unavailable, its [2,2'-bifuran] group likely confers similar electronic properties, enhancing charge transfer capabilities in materials applications .
- Synthesis and Physical Properties: Compound 7j, a benzamide derivative with a benzyl/hydroxyl substituent, demonstrates a moderate synthesis yield (74%) and a melting point of 167–169°C. This suggests that substituents on the benzamide core influence crystallinity and thermal stability, which may differ for the title compound due to its bifuran moiety .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of approximately 273.74 g/mol. The compound features a bifuran moiety linked to a chlorobenzamide group, which contributes to its distinctive chemical properties and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The bifuran moiety can interact with various enzymes, potentially inhibiting or modulating their activity.
- Binding Affinity : The chlorobenzamide group may enhance the compound’s binding affinity for certain targets, leading to observed biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various pathogens, including fungi and bacteria. For instance, the compound has been evaluated for its minimum inhibitory concentration (MIC) against several strains of fungi and bacteria, demonstrating promising results:
| Pathogen | MIC (µg/mL) | Standard Drug Comparison |
|---|---|---|
| Candida albicans | 8 | Ketoconazole: 4 |
| Aspergillus niger | 16 | Ketoconazole: 8 |
| Staphylococcus aureus | 4 | Ofloxacin: 2 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For example:
- Cell Line Studies : The compound was tested on various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations.
- Mechanism Insights : It appears to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
